molecular formula C9H13NO B1282937 4-Ethyl-3-methoxyaniline CAS No. 947691-59-0

4-Ethyl-3-methoxyaniline

Cat. No. B1282937
M. Wt: 151.21 g/mol
InChI Key: FHEIXLLVGYMBCH-UHFFFAOYSA-N
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Description

4-Ethyl-3-methoxyaniline is a chemical compound that is structurally related to aniline derivatives. While the specific compound "4-Ethyl-3-methoxyaniline" is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties can offer insights into the behavior and characteristics of 4-Ethyl-3-methoxyaniline.

Synthesis Analysis

The synthesis of related compounds involves the use of organic azides and terminal alkynes, which is a method falling under "click chemistry" . For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base . This method demonstrates the potential for creating a variety of substituted phenyl compounds, which could be applicable to the synthesis of 4-Ethyl-3-methoxyaniline.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, and X-ray crystallography, complemented by density functional theory (DFT) calculations . Similarly, the structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was confirmed by X-ray diffraction studies . These methods could be employed to elucidate the molecular structure of 4-Ethyl-3-methoxyaniline.

Chemical Reactions Analysis

The chemical reactions involving 4-methoxyaniline derivatives can lead to the formation of various functional groups and complex structures . The base-mediated reactions described in the synthesis of triazoles indicate that 4-methoxyaniline derivatives can participate in multi-step reaction pathways to yield diverse products . Additionally, the synthesis of a zinc(II) complex with 4-methoxyaniline suggests that 4-methoxyaniline derivatives can act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyaniline derivatives have been studied through experimental techniques and theoretical calculations . The crystallographic analysis provides information on the solid-state structure and intermolecular interactions, such as hydrogen bonding . DFT calculations offer insights into the molecular geometry, vibrational frequencies, and nonlinear optical properties . These studies contribute to a deeper understanding of the electronic structure and potential reactivity of compounds like 4-Ethyl-3-methoxyaniline.

Scientific Research Applications

  • General Uses

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Ethyl-3-methoxyaniline is used in a variety of scientific experiments and applications. It is commonly used as an intermediate in the synthesis of various organic compounds.
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions.
    • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 4-Ethyl-3-methoxyaniline as an intermediate can help in the production of a wide range of organic compounds.
  • Methylation of Anilines

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Ethyl-3-methoxyaniline can be used in the methylation of anilines, a process that is important in the synthesis of bio-active compounds, especially in the pharmaceutical industry .
    • Methods of Application : This process involves the use of cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
    • Results or Outcomes : The result of this process is the selective formation of N-methylanilines .
  • Basicity Alteration Due to Ortho Effect

    • Scientific Field : Physical Chemistry
    • Application Summary : The basicity of 4-Ethyl-3-methoxyaniline can be altered due to the ortho effect. This property is studied in the context of understanding the behavior of methoxy aniline systems .
    • Methods of Application : The basicity is typically studied using titration methods or spectroscopic methods .
    • Results or Outcomes : The results can provide insights into the electronic effects of the methoxy group and its influence on the basicity of the aniline .
  • Synthesis of Anilines

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Ethyl-3-methoxyaniline can be used in the synthesis of anilines, which are important in the production of dyes, pharmaceuticals, and polymers .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 4-Ethyl-3-methoxyaniline as an intermediate can help in the production of a wide range of aniline compounds .
  • N-Alkylation of Amines

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Ethyl-3-methoxyaniline can be used in the N-alkylation of amines, a process that is important in the synthesis of bio-active compounds, especially in the pharmaceutical industry .
    • Methods of Application : This process involves the use of cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
    • Results or Outcomes : The result of this process is the selective formation of N-alkylanilines .
  • Synthesis of Arynes

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Ethyl-3-methoxyaniline can be used in the synthesis of arynes, which are important in the production of dyes, pharmaceuticals, and polymers .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 4-Ethyl-3-methoxyaniline as an intermediate can help in the production of a wide range of aryne compounds .

Safety And Hazards

The safety data sheet for p-Anisidine, a similar compound, suggests that it may cause cancer and damage to organs through prolonged or repeated exposure . It is fatal if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

properties

IUPAC Name

4-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEIXLLVGYMBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552504
Record name 4-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methoxyaniline

CAS RN

947691-59-0
Record name 4-Ethyl-3-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-methoxyaniline
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